molecular formula C24H33N5O4 B2760051 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-83-2

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2760051
CAS No.: 941873-83-2
M. Wt: 455.559
InChI Key: NUWTXDXHLGSDBX-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been explored for their potential cardiovascular activities. Research involving similar chemical structures has shown that certain analogues possess strong prophylactic antiarrhythmic activity and hypotensive effects. These findings are based on studies that synthesized and tested compounds for electrocardiographic, antiarrhythmic, and hypotensive activity, revealing significant cardiovascular benefits in specific analogues (Chłoń-Rzepa et al., 2004).

Antitumor Activity

Further research has focused on the synthesis and evaluation of certain derivatives as aromatase inhibitors, with implications for their use in treating hormone-dependent breast cancer. These studies found that specific alkyl-substituted derivatives showed stronger inhibition of human placental aromatase compared to known treatments, indicating potential utility in breast cancer therapy (Hartmann & Batzl, 1986).

Neuropharmacological Properties

Another area of research has examined the neuropharmacological properties of derivatives, exploring their affinity and functional activity at serotonin receptors. This work aims at identifying potential therapeutic agents for psychiatric disorders. Studies have discovered compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties in preclinical models, highlighting the therapeutic potential of these compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Antioxidant and Anti-inflammatory Properties

Compounds within this chemical family have also been evaluated for their antioxidant and anti-inflammatory properties. Studies on similar structures have identified potent inhibitors of lipid peroxidation, a process involved in oxidative stress and inflammation, indicating potential utility in conditions characterized by oxidative damage and inflammatory processes (Braughler et al., 1987).

Properties

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-15(2)18-9-8-16(3)12-19(18)33-14-17(30)13-29-20-21(27(4)24(32)26-22(20)31)25-23(29)28-10-6-5-7-11-28/h8-9,12,15,17,30H,5-7,10-11,13-14H2,1-4H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWTXDXHLGSDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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